molecular formula C9H12ClN B2482828 [(1R)-1-(4-Chlorophenyl)ethyl]methylamine CAS No. 159053-43-7

[(1R)-1-(4-Chlorophenyl)ethyl]methylamine

Cat. No. B2482828
CAS RN: 159053-43-7
M. Wt: 169.65
InChI Key: ZTHCGUAPWQKOPA-SSDOTTSWSA-N
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Description

[(1R)-1-(4-Chlorophenyl)ethyl]methylamine is a chemical compound with the linear formula C9H12ClN . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The compound can be synthesized by electrophilic cyanation of commercially available (R)-4-chloro-α-methylbenzylamine with cyanogen bromide in diethyl ether . The reaction yields a yellow oil .


Molecular Structure Analysis

The molecular structure of [(1R)-1-(4-Chlorophenyl)ethyl]methylamine is represented by the SMILES string ClC1=CC=C(C(C)NC)C=C1.Cl .


Chemical Reactions Analysis

Amines, such as [(1R)-1-(4-Chlorophenyl)ethyl]methylamine, are known to act as nucleophiles . They can undergo nucleophilic addition/elimination reactions with acyl chlorides .


Physical And Chemical Properties Analysis

[(1R)-1-(4-Chlorophenyl)ethyl]methylamine is a solid compound . Its molecular weight is 169.65 .

Scientific Research Applications

Mechanism of Action

The mechanism of action for the synthesis of [(1R)-1-(4-Chlorophenyl)ethyl]methylamine involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the ethylamine . This is followed by the reformation of the carbon-oxygen double bond and a chloride ion is pushed off .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . It has a GHS07 pictogram and the signal word is 'Warning’ . The hazard statements include H302, H315, and H319 .

properties

IUPAC Name

(1R)-1-(4-chlorophenyl)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHCGUAPWQKOPA-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Cl)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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